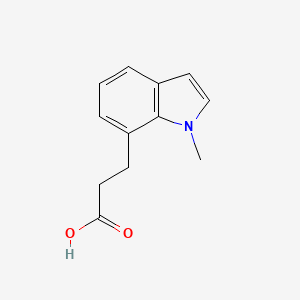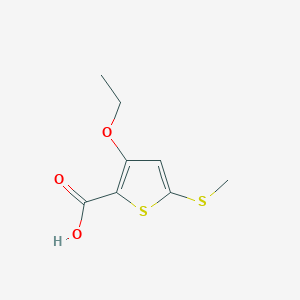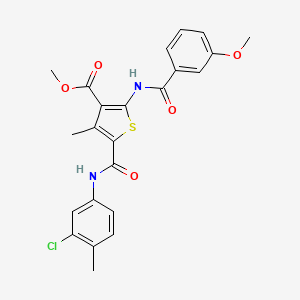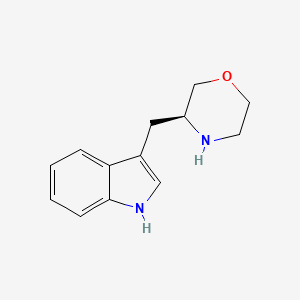
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is a pyrimidine nucleoside, a class of organic compounds that play a crucial role in various biological processes This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified ribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a suitable sugar moiety. One common method is the reaction of 4-amino-2-chloropyrimidine with a protected ribose derivative under basic conditions, followed by deprotection to yield the desired nucleoside . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted nucleosides, depending on the specific reagents and conditions used.
科学研究应用
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
作用机制
The mechanism of action of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid synthesis, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside with a thymine base instead of a pyrimidine ring.
Uridine: Similar to cytidine but with a uracil base.
Uniqueness
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14) |
InChI 键 |
LWMIPKUFUQWBMO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)













